molecular formula C12H15BBrNO3 B6319336 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid CAS No. 2121514-06-3

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B6319336
CAS No.: 2121514-06-3
M. Wt: 311.97 g/mol
InChI Key: WBPMXLDOJJVZDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid typically involves the following steps:

    Piperidine-1-carbonylation: The attachment of a piperidine-1-carbonyl group to the phenyl ring.

    Boronic Acid Formation:

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the piperidine-1-carbonyl group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

[3-bromo-5-(piperidine-1-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMXLDOJJVZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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